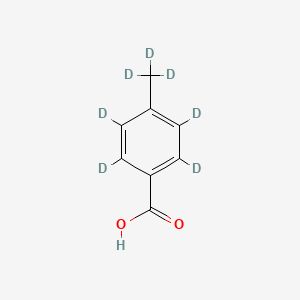
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2, also known as orotic acid-15N2 hydrate, is a nitrogen-15 labeled compound. It is an endogenous metabolite, meaning it is naturally produced within the body. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 involves the incorporation of nitrogen-15 into the orotic acid molecule. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled precursors in the reaction. The reaction conditions typically involve controlled temperature and pH to ensure the incorporation of the nitrogen-15 isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to maintain the required reaction conditions and to handle the isotopically labeled materials safely .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield more reduced forms of the compound .
Applications De Recherche Scientifique
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of nitrogen in various biochemical pathways.
Biology: Helps in studying the metabolic pathways and the role of nitrogen in cellular processes.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs labeled with nitrogen-15.
Industry: Employed in the development of new drugs and in quality control processes to ensure the purity and consistency of products
Mécanisme D'action
The mechanism of action of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 involves its incorporation into metabolic pathways where nitrogen is a key component. The nitrogen-15 label allows researchers to track its movement and transformation within the body. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Orotic acid hydrate: The non-labeled form of the compound.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Another pyrimidine derivative with similar structural features
Uniqueness
The uniqueness of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 lies in its nitrogen-15 labeling, which provides a distinct advantage in metabolic studies. This labeling allows for precise tracking and quantification, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C5H6N2O5 |
|---|---|
Poids moléculaire |
176.10 g/mol |
Nom IUPAC |
2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1,7+1; |
Clé InChI |
YXUZGLGRBBHYFZ-IMLYFJCCSA-N |
SMILES isomérique |
C1=C([15NH]C(=O)[15NH]C1=O)C(=O)O.O |
SMILES canonique |
C1=C(NC(=O)NC1=O)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















